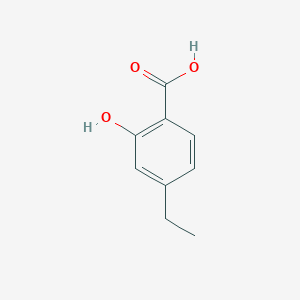

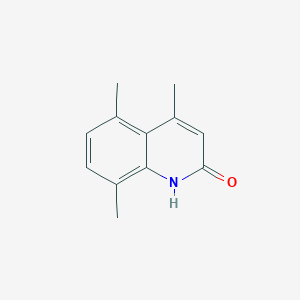

4,5,8-三甲基喹啉-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of anilines with carbon sources under specific conditions. For example, sulfuric acid has been used to promote the condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, leading to the efficient one-pot synthesis of arylquinolines (Wang et al., 2009). This method may be relevant for synthesizing derivatives like 4,5,8-Trimethylquinolin-2-ol by adjusting the substitution pattern on the aniline and aldehyde precursors.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting molecular structures due to their aromatic systems and potential for various substitutions. The structure is crucial in determining the compound's photophysical properties, as seen in compounds where the 8-hydroxyquinoline group plays a central role in creating luminescent materials (Huo et al., 2010). The molecular structure of 4,5,8-Trimethylquinolin-2-ol would likely influence its chemical reactivity and physical properties.

Chemical Reactions and Properties

Quinolines participate in various chemical reactions, with their reactivity influenced by the position and nature of substituents. For instance, fluorophosphoranes have been shown to react with 8-trimethylsiloxyquinoline, leading to the formation of substituted derivatives, indicating the potential of quinoline derivatives to undergo nucleophilic substitution reactions (Krebs et al., 1989). These reactions are essential for modifying the chemical properties of quinoline compounds.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are significantly affected by their molecular structure. While specific data on 4,5,8-Trimethylquinolin-2-ol is not provided, analogs have been studied for their photophysical properties, indicating that structural modifications can lead to materials with desirable luminescent properties (Huo et al., 2015).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including 4,5,8-Trimethylquinolin-2-ol, are influenced by the aromatic quinoline core and the nature of substituents. These compounds are known for their ability to form complexes with metals, participate in hydrogen bonding, and undergo various organic reactions. The synthesis and study of a novel trimeric Zn(II) complex based on 8-hydroxyquinoline with a trifluoromethylbenzene group provide insights into the coordination chemistry and photophysical properties of such compounds (Huo et al., 2015).

科学研究应用

抗氧化性能和聚合物降解预防

- 橡胶和乳胶中的抗氧化剂:衍生物1,2-二氢-2,2,4-三甲基喹啉被用作苯乙烯-丁二烯橡胶和丁腈-丁二烯橡胶以及乳胶中的抗氧化剂,对防止这些聚合物的氧化降解起着至关重要的作用(National Toxicology Program technical report series, 1997)。

荧光性质在分析应用中的应用

- 通过荧光发射进行表征:已经对该化合物的荧光发射性质进行了表征,这可能在分析应用中很有用,例如在合成聚合物添加剂和特定橡胶样品的混合物中确定TMQ(Moldovan et al., 2006)。

抗菌和抗癌潜力

- 抗菌活性:4,5,8-三甲基喹啉-2-醇的衍生物已经显示出体外抗菌活性,针对各种细菌和真菌,表明在医疗和工业应用中可能有用(Patel & Patel, 2017)。

- 抗肿瘤活性:某些衍生物已显示出对各种肿瘤细胞系的细胞毒性,突显了它们作为抗肿瘤药物的潜力(Houlihan et al., 1995)。

防腐蚀应用

- 防腐蚀性能:8-羟基喹啉的衍生物已经在酸性介质中对轻钢材料显示出显著的防腐蚀效果,表明它们在工业防腐蚀应用中的使用(Douche et al., 2020)。

合成和发光性质

- 发光性质:某些喹啉衍生物的合成和发光性质表明它们在材料科学中的潜力,特别是在发光材料的开发中(Huo, Zhu, & Hu, 2010)。

安全和危害

属性

IUPAC Name |

4,5,8-trimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGOXHPDJPRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

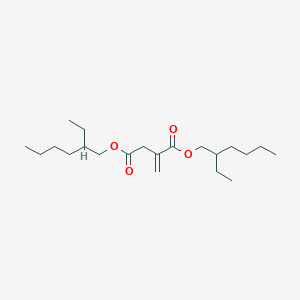

CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296527 |

Source

|

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,8-Trimethylquinolin-2-ol | |

CAS RN |

53761-43-6 |

Source

|

| Record name | NSC109754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)